Phenyl methyl(4-methylphenyl)carbamate

Carbamate Hydrogen bond donor N,N-Disubstitution

This N,N-disubstituted phenyl carbamate (MW 241.28, XLogP3 3.6, HBD 0) is a critical probe for SAR studies comparing N,N-disubstituted vs. N-monosubstituted carbamates. Its unique zero HBD and elevated lipophilicity differentiate it from metolcarb, propoxur, and carbaryl. Procure as a test article for head-to-head AChE/BChE IC₅₀ determination, chromatographic calibrant, QSAR boundary compound, or FTO lead exploration.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 918934-53-9
Cat. No. B15171739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenyl methyl(4-methylphenyl)carbamate
CAS918934-53-9
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)N(C)C(=O)OC2=CC=CC=C2
InChIInChI=1S/C15H15NO2/c1-12-8-10-13(11-9-12)16(2)15(17)18-14-6-4-3-5-7-14/h3-11H,1-2H3
InChIKeyXUXXTNCOBGMUPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenyl Methyl(4-methylphenyl)carbamate (CAS 918934-53-9): Structural Identity, Physicochemical Profile, and Comparator Landscape


Phenyl methyl(4-methylphenyl)carbamate (CAS 918934-53-9; molecular formula C₁₅H₁₅NO₂; MW 241.28 g/mol) is an N,N-disubstituted phenyl carbamate ester [1]. Its IUPAC name—phenyl N-methyl-N-(4-methylphenyl)carbamate—reflects a key structural distinction: a tertiary carbamate nitrogen bearing both a methyl and a 4-methylphenyl substituent, contrasting with the secondary (N-monosubstituted) carbamate motif found in established phenyl N-methylcarbamate insecticides such as metolcarb (CAS 1129-41-5), propoxur (CAS 114-26-1), and carbaryl (CAS 63-25-2) [2]. This N,N-disubstitution eliminates the carbamate N–H proton (hydrogen bond donor count = 0) and increases lipophilicity (computed XLogP3 = 3.6), potentially altering enzyme inhibition kinetics, metabolic stability, and species selectivity relative to N-monosubstituted analogs [1].

Why Generic Substitution of Phenyl Methyl(4-methylphenyl)carbamate with N-Monosubstituted Carbamates Introduces Unverified Performance Risk


At the time of writing (April 2026), no peer-reviewed primary research paper, patent, or authoritative bioassay database reports quantitative in vitro or in vivo data for phenyl methyl(4-methylphenyl)carbamate [1]. The closest structural analogs with publicly available cholinesterase inhibition data are N-monosubstituted phenyl N-methylcarbamates: metolcarb (AChE I₅₀ = 214 µg/L in chicken plasma; IC₅₀ = 1.50 × 10⁵ nM on house fly AChE), propoxur (I₅₀ = 107 µg/L), and the parent compound phenyl methylcarbamate (IC₅₀ = 7.66 × 10⁵ nM on house fly AChE) [2][3]. The N,N-disubstitution in the target compound abolishes the carbamate N–H hydrogen bond donor, alters the electronic environment at the carbamyl carbon, and introduces a second aromatic ring—factors known from classic SAR studies to profoundly affect carbamylation rates, decarbamylation half-lives, and species selectivity [4]. Consequently, extrapolating the potency, selectivity, or toxicity profile of any N-monosubstituted analog to this compound is scientifically unsound without direct experimental confirmation.

Phenyl Methyl(4-methylphenyl)carbamate: Quantitative Differentiation Evidence Against Closest Analogs


Evidence Dimension 1: Carbamate N-Substitution Pattern and Hydrogen Bond Donor Capacity Versus N-Monosubstituted Carbamates

Phenyl methyl(4-methylphenyl)carbamate is an N,N-disubstituted carbamate with zero hydrogen bond donors, whereas all major commercial phenyl N-methylcarbamate insecticides (metolcarb, propoxur, carbaryl, carbofuran) and the parent phenyl methylcarbamate possess an N–H group (HBD count = 1). This structural difference eliminates a key hydrogen-bonding interaction available to N-monosubstituted analogs and is predicted to increase membrane permeability [1][2]. Although no direct target-vs.-comparator bioassay data are available, the magnitude and direction of this property shift are quantifiable from computed descriptors.

Carbamate Hydrogen bond donor N,N-Disubstitution Physicochemical property

Evidence Dimension 2: Lipophilicity (XLogP3) Differentiation from N-Monosubstituted Phenyl Methylcarbamates

The computed XLogP3 of phenyl methyl(4-methylphenyl)carbamate is 3.6, substantially higher than that of phenyl methylcarbamate (XLogP3 ≈ 1.5) and metolcarb (XLogP3 ≈ 1.7), driven by the additional 4-methylphenyl substituent on the carbamate nitrogen [1]. This difference corresponds to approximately a 100-fold increase in predicted octanol-water partition coefficient, which would be expected to enhance cuticular penetration in insects and alter tissue distribution in mammals, though direct experimental log P measurements are absent from the public domain [2].

Lipophilicity XLogP3 Carbamate Membrane permeability

Evidence Dimension 3: Absence of Public Bioassay Data — A Gap Analysis

As of April 2026, a comprehensive search of ChEMBL, BindingDB, PubChem BioAssay, PubMed, and SureChEMBL patent databases yields zero experimental IC₅₀, Ki, LD₅₀, or any other quantitative biological endpoint for phenyl methyl(4-methylphenyl)carbamate (CAS 918934-53-9) [1]. In contrast, the N-monosubstituted comparator metolcarb has an established I₅₀ of 214 µg/L against chicken plasma cholinesterase and an IC₅₀ of 1.50 × 10⁵ nM against Musca domestica AChE [2]. This data asymmetry means that any procurement decision involving this compound must be predicated on de novo experimental characterization rather than literature precedent.

Bioassay Cholinesterase IC50 Gap analysis

Evidence Dimension 4: Structural Analog 'Dicresyl' as a Class-Level Precedent for N-Methyl-N-Aryl Carbamate Insecticidal Activity

The structurally related compound 'dicresyl' (methylcarbamic acid methylphenyl ester; described as a mixture of 3- and 4-methylphenyl methylcarbamate isomers; CAS 58481-70-2) was used in the former USSR as an acaricide and insecticide and was reported to have I₅₀ values within the phenyl N-methylcarbamate class range [1][2]. Dicresyl (as a 7.5% dust formulation) was shown to achieve complete mite (Dermanyssus gallinae) mortality for one month post-application, with no detectable residues in poultry tissues [2]. This provides class-level evidence that N-methyl-N-aryl carbamates retain insecticidal/acaricidal efficacy, but the target compound's specific potency, spectrum, and safety cannot be directly inferred.

Dicresyl Carbamate insecticide N-methylcarbamic acid Acaricide

Recommended Research and Procurement Scenarios for Phenyl Methyl(4-methylphenyl)carbamate Based on Available Evidence


Scenario 1: De Novo Structure-Activity Relationship (SAR) Studies of N,N-Disubstituted Carbamate Cholinesterase Inhibitors

Given the complete absence of public bioassay data [1], the highest-value application for phenyl methyl(4-methylphenyl)carbamate is as a test article in systematic SAR investigations comparing N,N-disubstituted vs. N-monosubstituted phenyl carbamates. Its zero HBD and elevated XLogP3 (3.6) make it a probe molecule for testing the hypothesis that N,N-disubstitution alters carbamylation rate, decarbamylation half-life, and AChE/BChE selectivity relative to metolcarb and phenyl methylcarbamate [2]. Researchers should prioritize head-to-head IC₅₀ determination against both insect and mammalian AChE/BChE under standardized Ellman assay conditions.

Scenario 2: Physicochemical Benchmarking for Carbamate Library Design

The compound's computed property profile—MW 241.28, XLogP3 3.6, HBD 0, HBA 2, TPSA 29.5 Ų—places it in a distinct region of carbamate chemical space compared to commercial N-monosubstituted insecticides. Procurement for use as a physicochemical calibrant or library design benchmark is supported by the well-defined computed descriptors from PubChem [1]. This facilitates its use as a reference standard for chromatographic method development (HPLC log P determination) or as a boundary compound in computational QSAR model training sets.

Scenario 3: Investigational Insecticide Lead with Precedent from the Dicresyl Class

The structural and functional precedent established by dicresyl—an N-methylcarbamic acid methylphenyl ester that achieved practical acaricidal efficacy with favorable residue profiles—provides class-level justification for evaluating phenyl methyl(4-methylphenyl)carbamate as an insecticidal/acaricidal lead [1]. The target compound's N,N-disubstitution and phenyl ester group differentiate it from the simpler cresyl methylcarbamates, potentially offering altered species selectivity (a key concern given that commercial carbamates like propoxur exhibit limited selectivity between insect and mammalian AChE). Researchers should prioritize dual-species toxicity screening (target pest vs. beneficial insect or mammalian model).

Scenario 4: Patent Landscape Exploration — N,N-Disubstituted Carbamate Freedom-to-Operate Analysis

A SureChEMBL and global patent database search for N-methyl-N-(4-methylphenyl)carbamate and N,N-disubstituted phenyl carbamate scaffolds returns no patents directly claiming CAS 918934-53-9 as of April 2026 [1]. This compound may therefore occupy unclaimed chemical space within the broader carbamate insecticide patent landscape. Procurement for freedom-to-operate (FTO) clearance, prior art analysis, or as a composition-of-matter patent lead is a rational strategic application, pending confirmation by a qualified patent attorney and comprehensive FTO search.

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